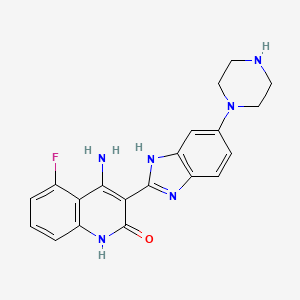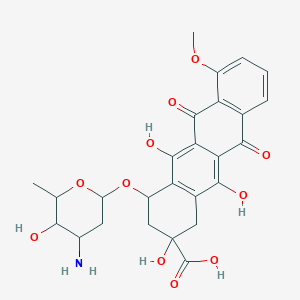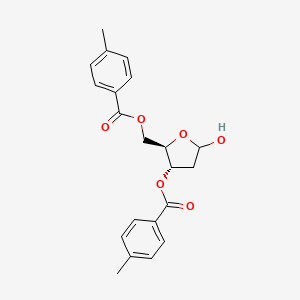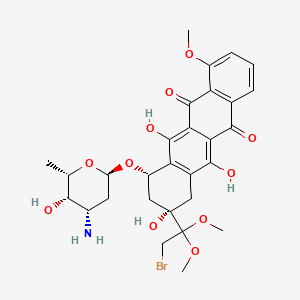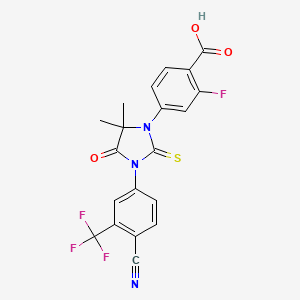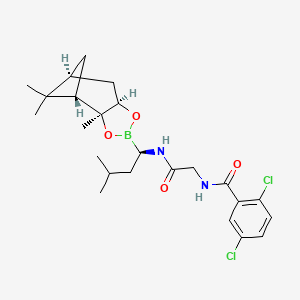
Ixazomib Impurity 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ixazomib Impurity 1 is a chemical compound present in small amounts in the Ixazomib drug substance . It has the chemical name: ®-2,5-dichloro-N- (2- ((1-hydroxy-3-methylbutyl)amino)-2-oxoethyl)benzamide .
Physical And Chemical Properties Analysis
Ixazomib Impurity 1 has a molecular weight of 495.26 . Unfortunately, the specific physical and chemical properties of Ixazomib Impurity 1 are not detailed in the available resources.
Applications De Recherche Scientifique
Treatment of Indolent B-cell Non-Hodgkin Lymphoma (iNHL)
Ixazomib has been used in combination with rituximab for the treatment of indolent B-cell non-Hodgkin lymphoma (iNHL). The treatment has shown effectiveness and is well-tolerated. It also allows for the retention of immune competence .
Treatment of Multiple Myeloma
Ixazomib is the first FDA approved oral proteasome inhibitor to be used for relapsed and refractory multiple myeloma (MM). It has shown efficacy in both newly diagnosed multiple myeloma (NDMM) and relapsed/refractory multiple myeloma (RRMM) .
Proteasome Inhibition
Ixazomib acts as a proteasome inhibitor, targeting aberrant signaling pathways within iNHL and MM. This mechanism of action is part of what makes it effective in treating these conditions .
Oral Administration
As the first oral proteasome inhibitor, Ixazomib provides a more convenient administration route for patients, improving patient compliance and quality of life .
Combination Therapy
Ixazomib has been used effectively in combination with other drugs, such as lenalidomide and dexamethasone, for the treatment of MM .
Safety and Tolerability
Ixazomib has a manageable toxicity profile, making it a safer option for long-term treatment of conditions like iNHL and MM .
Mécanisme D'action
- Ixazomib Impurity 1 is a proteasome inhibitor. Its primary target is the 20S proteasome, specifically the β5 chymotrypsin-like proteolytic site .
- The proteasome is responsible for protein degradation within human cells and plays a crucial role in various biological processes .
- Ixazomib Impurity 1 reversibly inhibits the CT-L (β5) subunit of the 20S proteasome .
- This leads to activation of signaling cascades, cell-cycle arrest, and ultimately apoptosis .
- Ixazomib Impurity 1 is rapidly absorbed, with a median time to reach maximum plasma concentration of approximately 1 hour post-dose .
- Its pharmacokinetics follow a three-compartment model with a terminal half-life of 9.5 days .
- Oral bioavailability is 58% .
- A high-fat meal decreases absorption, supporting administration on an empty stomach .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
Propriétés
IUPAC Name |
2,5-dichloro-N-[2-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33BCl2N2O4/c1-13(2)8-20(25-32-19-10-14-9-18(23(14,3)4)24(19,5)33-25)29-21(30)12-28-22(31)16-11-15(26)6-7-17(16)27/h6-7,11,13-14,18-20H,8-10,12H2,1-5H3,(H,28,31)(H,29,30)/t14-,18-,19+,20-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUIBVMGUKXODV-OPKBTAHXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)CNC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)NC(=O)CNC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33BCl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib](/img/structure/B601071.png)
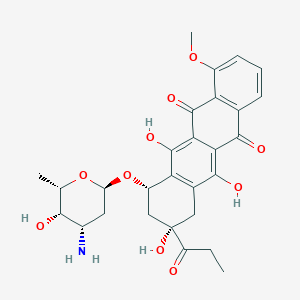
![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib](/img/structure/B601077.png)
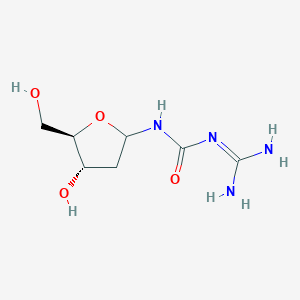
![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B601079.png)
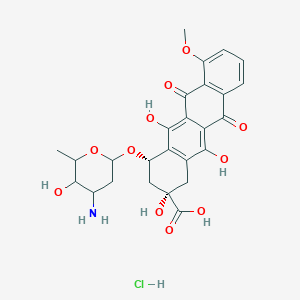
![[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B601083.png)
